molecular formula C6H12O B7874788 1-(1-Methyl-cyclopropyl)-ethanol

1-(1-Methyl-cyclopropyl)-ethanol

Cat. No. B7874788
M. Wt: 100.16 g/mol
InChI Key: DMQPCUMOKHCHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-cyclopropyl)-ethanol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-cyclopropyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-cyclopropyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Fruit Ripening : Ethanol vapor, including compounds similar to 1-(1-Methyl-cyclopropyl)-ethanol, has been shown to inhibit the ripening of apples, even in the presence of ethylene. This suggests potential applications in preserving fruit quality during storage and transportation (Thewes et al., 2021).

  • Chemical Synthesis : Studies have explored the Koch-Haaf carboxylation of compounds structurally similar to 1-(1-Methyl-cyclopropyl)-ethanol. These findings are significant for the synthesis of various chemical compounds, indicating potential applications in organic chemistry and pharmaceutical synthesis (Peters & Bekkum, 2010).

  • Catalysis and Enzymatic Reactions : Research has demonstrated the use of related compounds in enzymatic processes for the preparation of chiral intermediates in pharmaceuticals, indicating potential applications in drug synthesis and green chemistry (Guo et al., 2017).

  • Food Preservation and Quality Maintenance : Studies have shown that compounds similar to 1-(1-Methyl-cyclopropyl)-ethanol, such as 1-methylcyclopropene (1-MCP), can preserve the firmness of stored fruits like persimmons and plums, suggesting applications in post-harvest fruit treatment to maintain quality (Salvador et al., 2006).

  • Impact on Ethanol Fermentation in Fruits : The application of 1-MCP, a compound related to 1-(1-Methyl-cyclopropyl)-ethanol, has been found to impact the ethanol fermentation process in fruits like Nanguo pears. This indicates potential applications in controlling fruit ripening and flavor development (Bai et al., 2022).

properties

IUPAC Name

1-(1-methylcyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQPCUMOKHCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-cyclopropyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.